molecular formula C19H27BN2O4 B1399083 tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 631909-46-1

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B1399083
M. Wt: 358.2 g/mol
InChI Key: DFUOVOKCFLCEIG-UHFFFAOYSA-N
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Description

This compound is a pharmaceutical intermediate with three groups: indoline, boronate, and tert-butylcarbonyl . It is synthesized from 5-bromoindole as the raw material .


Synthesis Analysis

The synthesis of this compound involves a simple and efficient three-step substitution reaction . The structure of the compounds is determined using common methods such as 1H NMR, 13C NMR, IR, and MS .


Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, and FT-IR . The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The compound was synthesized by a simple and efficient three-step substitution reaction .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbital of the compound were studied by DFT, revealing physicochemical properties of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Compounds: Related compounds, including tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, have been synthesized for use as intermediates in biologically active compounds like crizotinib. These compounds are synthesized in multi-step processes and structurally confirmed by techniques such as MS and 1H NMR spectrum (Kong et al., 2016).
  • Crystal Structure and DFT Study: The tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been investigated for its structure using X-ray diffraction and density functional theory (DFT). Such studies are crucial in understanding the molecular structure and physicochemical properties of the compound (Ye et al., 2021).

Development of Pharmaceuticals

  • Antitumor Agents: Benzimidazole derivatives, including tert-butyl-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate, have been synthesized and evaluated for their potential as antitumor agents. Such compounds have shown significant activity against various cancer cell lines (Abonía et al., 2011).

Radioprotection and Imaging

  • Radioprotective Compounds: Derivatives of imidazole, including tert-butyl analogs, have been investigated for their potential as radioprotective drugs. These compounds are significant in the development of new radioprotectors for use in medical treatments (Qin et al., 2009).
  • SPECT Imaging Agents: Compounds like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate have been synthesized for use as potential SPECT imaging agents, particularly for studying diazepam-insensitive benzodiazepine receptors (He et al., 1994).

Sensory Applications

  • Chemosensors for Ion Detection: Imidazole derivatives have been developed as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrate the versatility of tert-butyl-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate-related structures in sensory applications (Emandi et al., 2018).

properties

IUPAC Name

tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUOVOKCFLCEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733828
Record name tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

CAS RN

631909-46-1
Record name tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

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